molecular formula C13H19NO B6357076 (1S)-1-(4-Cyclopentyloxyphenyl)ethylamine CAS No. 1213104-18-7

(1S)-1-(4-Cyclopentyloxyphenyl)ethylamine

Cat. No. B6357076
M. Wt: 205.30 g/mol
InChI Key: KNECCLNJJLLHAO-JTQLQIEISA-N
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Description

(1S)-1-(4-Cyclopentyloxyphenyl)ethylamine, also known as 1-cyclopentyl-1-phenylethylamine or CPEA, is a synthetic compound that has recently been investigated for its potential pharmacological applications. CPEA is a chiral molecule, meaning it can exist in two distinct forms, and is a derivative of the phenylethylamine family of compounds. This molecule has been studied for its potential use as a stimulant, an analgesic, and an antidepressant. In addition, CPEA has been studied for its ability to induce anxiolytic and antidepressant effects in animal models. This article will discuss the synthesis of CPEA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1S)-1-(4-Cyclopentyloxyphenyl)ethylamine involves the reaction of 4-cyclopentyloxybenzaldehyde with nitroethane to form 1-(4-cyclopentyloxyphenyl)-2-nitropropene, which is then reduced to (1S)-1-(4-Cyclopentyloxyphenyl)ethylamine using sodium borohydride.

Starting Materials
4-cyclopentyloxybenzaldehyde, Nitroethane, Sodium borohydride, Methanol, Hydrochloric acid

Reaction
Step 1: Dissolve 4-cyclopentyloxybenzaldehyde (1.0 g, 5.4 mmol) and nitroethane (0.5 mL, 8.1 mmol) in methanol (10 mL) and add a catalytic amount of hydrochloric acid., Step 2: Heat the reaction mixture at reflux for 12 hours., Step 3: Cool the reaction mixture to room temperature and filter the precipitated solid., Step 4: Wash the solid with cold methanol and dry under vacuum to obtain 1-(4-cyclopentyloxyphenyl)-2-nitropropene (1.2 g, 85% yield)., Step 5: Dissolve 1-(4-cyclopentyloxyphenyl)-2-nitropropene (1.0 g, 4.0 mmol) in methanol (10 mL) and add sodium borohydride (0.2 g, 5.3 mmol) slowly with stirring., Step 6: Heat the reaction mixture at reflux for 12 hours., Step 7: Cool the reaction mixture to room temperature and quench with water., Step 8: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate., Step 9: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain (1S)-1-(4-Cyclopentyloxyphenyl)ethylamine (0.6 g, 60% yield).

Scientific Research Applications

CPEA has been studied for its potential use as a stimulant, an analgesic, and an antidepressant. In addition, CPEA has been studied for its ability to induce anxiolytic and antidepressant effects in animal models. CPEA has also been investigated for its ability to interact with the serotonin transporter, and for its potential use as a novel therapeutic agent for the treatment of depression.

Mechanism Of Action

The mechanism of action of CPEA is not yet fully understood. However, it has been suggested that CPEA binds to serotonin transporters in the brain and inhibits their activity, resulting in increased levels of serotonin in the brain. In addition, CPEA has been shown to interact with other neurotransmitter systems, such as the dopaminergic and noradrenergic systems, which may also contribute to its antidepressant effects.

Biochemical And Physiological Effects

CPEA has been shown to have a variety of biochemical and physiological effects. In animal models, CPEA has been shown to increase levels of serotonin, dopamine, and noradrenaline in the brain. In addition, CPEA has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. CPEA has also been shown to reduce anxiety and depression-like behaviors in animal models.

Advantages And Limitations For Lab Experiments

CPEA has several advantages for laboratory experiments. CPEA is a relatively simple molecule to synthesize, and is relatively inexpensive. In addition, CPEA is a chiral molecule, meaning that it can be used to study the effects of different isomers on biological systems. However, CPEA has some limitations. CPEA is not orally active, meaning that it must be administered via injection or inhalation. In addition, CPEA has a short half-life, meaning that its effects do not last very long.

Future Directions

Despite its potential pharmacological applications, the effects of CPEA are still not fully understood. Therefore, there are several potential future directions for research on CPEA. These include further investigation of its mechanism of action, its potential therapeutic effects, and its potential toxicity. In addition, further research on the effects of different isomers of CPEA on biological systems may yield new insights into its potential pharmacological applications. Finally, further research on the pharmacokinetics and pharmacodynamics of CPEA may reveal new therapeutic possibilities.

properties

IUPAC Name

(1S)-1-(4-cyclopentyloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNECCLNJJLLHAO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(Cyclopentyloxy)phenyl)ethanamine

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